molecular formula C18H17ClN4O B2495242 N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-41-9

N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2495242
CAS No.: 951611-41-9
M. Wt: 340.81
InChI Key: PNUHCMLXDPWCAF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne under copper(I)-catalyzed conditions.

    Attachment of the carboxamide group: The triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.

    Introduction of the phenyl groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially at the positions ortho to the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: Studies focus on its interaction with biological targets such as enzymes and receptors.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biology: Research includes its effects on cellular processes and its potential as a tool for studying biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-[2-(4-bromophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-[2-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl and 4-methylphenyl groups can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-13-2-8-16(9-3-13)23-12-17(21-22-23)18(24)20-11-10-14-4-6-15(19)7-5-14/h2-9,12H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUHCMLXDPWCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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